2-(Chloromethyl)-1H-indole 2-(Chloromethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14302653
InChI: InChI=1S/C9H8ClN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2
SMILES:
Molecular Formula: C9H8ClN
Molecular Weight: 165.62 g/mol

2-(Chloromethyl)-1H-indole

CAS No.:

Cat. No.: VC14302653

Molecular Formula: C9H8ClN

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-1H-indole -

Specification

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
IUPAC Name 2-(chloromethyl)-1H-indole
Standard InChI InChI=1S/C9H8ClN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2
Standard InChI Key ZHBRRAZDRXQUPY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(N2)CCl

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C9H8ClN

  • Molecular Weight: 165.62 g/mol

  • IUPAC Name: 2-(Chloromethyl)-1H-indole

  • SMILES: C1=CC=C2C(=C1)C=C(N2)CCl

  • 3D Conformation: The chloromethyl group induces steric hindrance, influencing binding interactions in biological systems .

Physicochemical Profiling

PropertyValueSource
Boiling Point342.4°C (estimated)PubChem
LogP (Partition Coefficient)2.95Chemsrc
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)Experimental

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A prominent route involves the Sonogashira coupling of 2-iodoaniline with propargyl alcohols, followed by cyclization:

  • Reagents: 2-Iodoaniline, 3-phenyl-1-propyne, Pd(PPh3)2Cl2, CuI .

  • Conditions: Et3N, room temperature, 12 hours .

  • Yield: 94% for intermediate 2-alkynylaniline .

Tosyl Protection Strategy

  • Step 1: Protection of indole nitrogen with tosyl chloride in CH2Cl2/pyridine .

  • Step 2: Chloromethylation using chloromethyl methyl ether (MOMCl) .

  • Yield: 86–92% after purification .

Metal-Free Chlorosulfenylation

  • Reagents: Dimethyl sulfoxide (DMSO), 1,2-dichloroethane (DCE) .

  • Mechanism: In situ generation of chlorodimethylsulfonium ion enables electrophilic substitution at C3, followed by chlorination .

  • Advantage: Avoids transition metals, enhancing scalability .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Derivatives of 2-(chloromethyl)-1H-indole exhibit cyclooxygenase-2 (COX-2) inhibition:

  • Compound 3a: IC50 = 0.28 μM (vs. Celecoxib: 0.21 μM) .

  • Compound 3b: IC50 = 0.24 μM, superior to ibuprofen (IC50 = 1.2 μM) .

Antitubercular Efficacy

  • MIC Values: 0.78 μg/mL against Mycobacterium tuberculosis H37Rv for compounds 3a and 3b .

  • Target: Enoyl-acyl carrier protein reductase (InhA), validated via molecular docking .

Pharmacokinetic and Toxicity Profiles

ADME Properties (SwissADME Prediction)

ParameterValue
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
CYP2D6 InhibitionLow

Toxicity Data

  • Acute Oral Toxicity (LD50): 320 mg/kg (rat model) .

  • GHS Hazard Statements: H315 (skin irritation), H319 (eye irritation) .

Applications in Drug Discovery

Anticancer Agents

  • CBI-TMI Analogues: Derived from 2-(chloromethyl)-1H-indole, showing IC50 = 0.09 nM in SKOV3 ovarian cancer cells .

  • Mechanism: DNA minor groove alkylation, inducing apoptosis .

Antiparasitic Compounds

  • Nostodione A Synthesis: Utilizes 2-(chloromethyl)-1H-indole as a key intermediate, active against Toxoplasma gondii (IC50 = 3.2 μM) .

Recent Advancements (2024–2025)

Regioselective Functionalization

  • Chlorosulfenylation: Enables C3–S bond formation with 90% regioselectivity .

  • Catalyst: DMSO/DCE system, eliminating metal residues .

Green Chemistry Approaches

  • Solvent-Free Synthesis: Microwave-assisted reactions reduce reaction times by 70% .

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